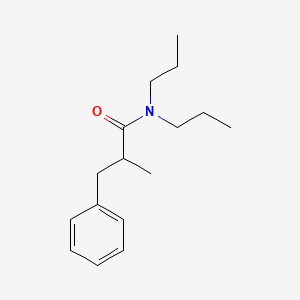![molecular formula C20H24N2O B14365320 2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide CAS No. 90829-53-1](/img/structure/B14365320.png)
2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring and a biphenyl group connected through an acetamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of azepane with 3-biphenylacetic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted azepane derivatives
Aplicaciones Científicas De Investigación
2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation of specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide
- 2-(Morpholin-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide
- 2-(Pyrrolidin-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide
Uniqueness
2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
90829-53-1 |
|---|---|
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O/c23-20(16-22-13-6-1-2-7-14-22)21-19-12-8-11-18(15-19)17-9-4-3-5-10-17/h3-5,8-12,15H,1-2,6-7,13-14,16H2,(H,21,23) |
Clave InChI |
JDSGETKKUXVUPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


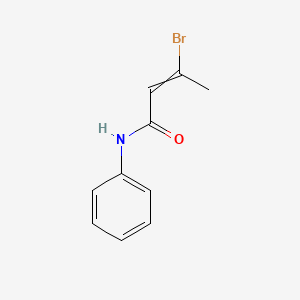
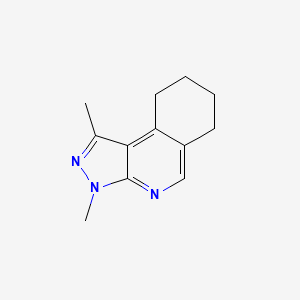

![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
![1,1'-Methylenebis[2-(decyloxy)benzene]](/img/structure/B14365258.png)
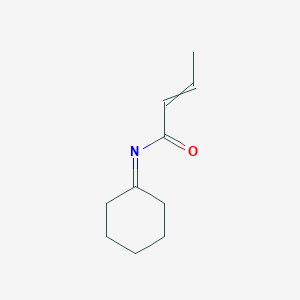
![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)


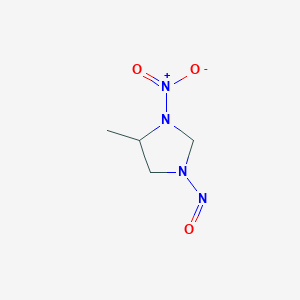
![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)

![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
